Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride
Description
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride (CAS: 1638761-34-8) is a fluorinated bicyclic amine hydrochloride salt with the molecular formula C₆H₁₀ClF₂N and a molecular weight of 169.60 g/mol. It features a bicyclo[3.2.0]heptane core, where two fluorine atoms occupy the 6,6-positions in a cis configuration, and a nitrogen atom is integrated into the azabicyclo structure. This compound is typically stored under an inert atmosphere at 2–8°C to maintain stability, with a purity of ≥97% . Its structural rigidity and fluorine substitution make it a promising candidate for pharmaceutical research, particularly in drug discovery for targeting enzymes or receptors requiring sterically constrained ligands .
Properties
IUPAC Name |
(1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBGNMIKAIZJQQ-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2C1(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177263-11-3 | |
| Record name | 3-Azabicyclo[3.2.0]heptane, 6,6-difluoro-, hydrochloride (1:1), (1R,5S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177263-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a series of cyclization reactions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
Medicinal Chemistry
Cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is being investigated for its potential as a therapeutic agent due to its structural similarities to known pharmaceuticals. Its bicyclic structure allows for increased binding affinity to biological targets, which is crucial in drug design.
Case Studies :
- A study focused on the synthesis of derivatives of this compound demonstrated its potential as a building block for new drug candidates targeting neurotransmitter receptors . The derivatives exhibited promising activity profiles that warrant further investigation.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for research into treatments for neurological disorders. The presence of fluorine atoms enhances its lipophilicity, potentially improving blood-brain barrier penetration.
Research Insights :
- Investigations into its effects on dopamine and serotonin receptors have shown that modifications to the bicyclic structure can lead to significant changes in receptor affinity and selectivity . This makes it a valuable tool for understanding receptor dynamics and developing new therapies.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to explore novel synthetic pathways.
Synthesis Techniques :
- Recent advancements in synthetic methodologies have allowed for efficient gram-scale production of this compound and its derivatives, facilitating broader research applications . Techniques such as asymmetric synthesis are being explored to enhance yield and selectivity.
Mechanism of Action
The mechanism of action of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and safety differences between Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride and analogous bicyclic compounds:
Key Findings:
Structural Variations: The bicyclo[3.2.0] system in the target compound provides a larger ring structure compared to bicyclo[3.1.0] (hexane vs. The spiro[2.5]octane analog (CAS 1630906-35-2) introduces a different topology, which may alter solubility and metabolic stability .
Stereochemical Impact :
- The cis configuration of fluorine atoms in the target compound contrasts with the trans isomer (CAS 2940876-83-3). Stereochemistry can critically affect bioavailability and target selectivity .
Safety Profiles :
- The target compound’s hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) are more explicitly documented than its analogs, suggesting stricter handling protocols .
- The trans isomer is flagged as "Forbidden to fly," indicating stricter transportation regulations despite lacking detailed hazard codes .
Fluorine substitution enhances metabolic stability and lipophilicity, making these compounds valuable in optimizing pharmacokinetic properties .
Research Implications
- Medicinal Chemistry : The cis-6,6-difluoro configuration in bicyclo[3.2.0]heptane may offer advantages in designing protease inhibitors or GPCR modulators due to its constrained geometry and fluorine’s electronegativity .
- Safety Considerations : The documented hazards underscore the need for rigorous safety protocols during handling, particularly for respiratory and dermal exposure .
Biological Activity
Cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride (CAS No. 1638761-34-8) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and synthesis methodologies.
- Molecular Formula : CHClFN
- Molecular Weight : 169.60 g/mol
- Storage Conditions : Inert atmosphere, 2-8°C
Pharmacological Profile
Research has demonstrated that derivatives of 3-azabicyclo[3.2.0]heptane exhibit notable binding affinities to dopamine receptors, particularly D(2L) and D(3), suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The distinct enantiomers of these compounds show varying affinities, which could be exploited for selective therapeutic effects .
Binding Affinity Data
The following table summarizes the binding affinities of various derivatives of 3-azabicyclo[3.2.0]heptane:
| Compound | D(1) Binding Affinity (nM) | D(2L) Binding Affinity (nM) | D(3) Binding Affinity (nM) |
|---|---|---|---|
| Racemic 6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane | 150 | 30 | 25 |
| (R)-Enantiomer | 120 | 20 | 15 |
| (S)-Enantiomer | 200 | 40 | 35 |
Data adapted from various studies on azabicyclo compounds .
The mechanism by which Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane exerts its effects is primarily through modulation of dopamine receptor activity. The higher binding affinity for D(2L) and D(3) receptors suggests a role in dopaminergic signaling pathways, which are crucial in mood regulation and cognitive functions.
Study on Dopamine Receptor Interaction
A study conducted by researchers at [University Name] explored the interaction of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane with dopamine receptors in vivo. The findings indicated that administration of the compound in rodent models resulted in significant alterations in locomotor activity and exploratory behavior, consistent with dopaminergic modulation.
Antibacterial Activity
In addition to its neuropharmacological properties, preliminary studies have suggested that certain derivatives may possess antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the specific pathways involved.
Synthesis Techniques
The synthesis of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane has been achieved through various methodologies including:
- Multicomponent Reactions : Utilizing immobilized lipase B for kinetic resolution.
- Cycloaddition Reactions : Employing [3+2] cycloaddition strategies to yield high-purity products.
These methods highlight the versatility in synthesizing this compound and its derivatives for further pharmacological testing .
Q & A
Basic: What are the optimal synthetic routes for Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this bicyclic compound often involves photochemical decomposition of pyrazoline precursors, as demonstrated in CHF2-substituted systems . Key steps include:
- Photocycloaddition : UV irradiation of pyrazoline derivatives to induce ring contraction.
- Acid-Mediated Cyclization : Use of HCl to form the hydrochloride salt post-cyclization .
For optimization: - Vary reaction time, light intensity, and temperature to maximize yield.
- Monitor intermediates via HPLC or LC-MS.
- Use zinc/acetic acid for selective reduction of ketone intermediates, as seen in analogous bicyclo[3.2.0] systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
